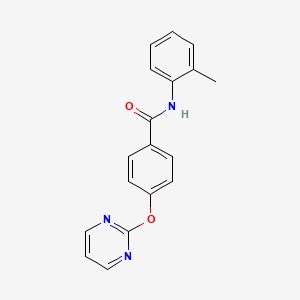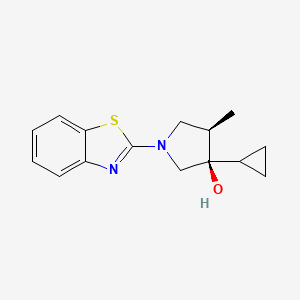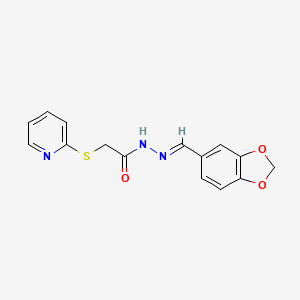![molecular formula C16H21N3O2S B5565874 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide involves the reaction of [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid, forming compounds with specific intermolecular hydrogen bonds in their crystal structure (Wan et al., 2006). This synthesis process demonstrates the compound's complex formation and the importance of specific reactants in achieving the desired product.
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic methods, including UV, IR, 1H NMR, and 13C NMR spectroscopies, alongside elemental analysis. These studies provide detailed insights into the compound's molecular geometry, bond lengths, angles, and overall conformation, contributing to understanding its chemical behavior and reactivity (Gür et al., 2017).
Chemical Reactions and Properties
The compound engages in various chemical reactions, including intermolecular cyclization and reactions with acid hydrazides and carbon disulfide, leading to the formation of derivatives with distinct properties. These reactions underline the compound's versatility and potential for modification to achieve specific functional goals (Hovsepyan et al., 2014).
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
One notable application of related compounds is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yield, making them potent Type II photosensitizers suitable for PDT in cancer treatment. The remarkable fluorescence properties and appropriate photodegradation quantum yield of these compounds highlight their potential in medical applications, especially in targeting cancer cells through light-activated therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Another significant area of application is in antimicrobial properties. Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. These compounds demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. Specifically, compound 3A showed pronounced cytotoxicity against cancer cell lines, highlighting its potential in antimicrobial and anticancer therapy (Gür et al., 2020).
Material Science Applications
In material science, the optical properties of complexes derived from thiazole compounds have been studied. Yakuphanoglu, Cukurovalı, and Yilmaz (2005) investigated the optical behavior of complexes from a specific thiazolyl hydrazone ligand. They found that the optical band gaps of these complexes significantly depend on metal coordination, suggesting applications in the development of optical materials with tunable properties. The study of their refractive index and extinction coefficient across different wavelengths could inform the design of advanced materials for optical applications (Yakuphanoglu, Cukurovalı, & Yilmaz, 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)10-13(20)17-15-19-18-14(22-15)9-11-5-7-12(21-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKMMOSIWDNNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)

![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5565852.png)
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzothiazole](/img/structure/B5565859.png)
![4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)
![5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)
![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)